Bleomycin Sulfate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 6 approved and 28 investigational indications. This drug has a black box warning from the FDA.

A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2 (B2 CAS # 9060-10-0). It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors. Bleomycin A2 is used as the representative structure for Bleomycin.

See also: Bleomycin (has active moiety); Bleomycin A2 (related); Peplomycin (related) ... View More ...

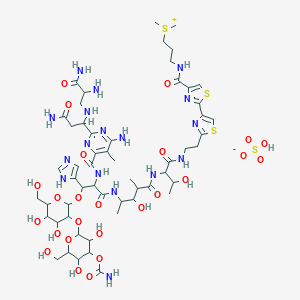

Structure

2D Structure

Properties

Key on ui mechanism of action |

Although the exact mechanism of action of bleomycin is unknown, available evidence would seem to indicate that the main mode of action is the inhibition of DNA synthesis with some evidence of lesser inhibition of RNA and protein synthesis. As evident in _in vitro_ studies, the DNA-cleaving actions of bleomycin is dependent on oxygen and metal ions. It is believed that bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA. Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain. Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice. Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins. When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent. |

|---|---|

CAS No. |

9041-93-4 |

Molecular Formula |

C55H86N17O25S4+ |

Molecular Weight |

1513.6 g/mol |

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;sulfuric acid |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 |

InChI Key |

WUIABRMSWOKTOF-OYALTWQYSA-O |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |

Appearance |

Off-white solid |

Color/Form |

Colorless to yellow powder |

melting_point |

71 °C |

Other CAS No. |

9041-93-4 |

physical_description |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |

Pictograms |

Health Hazard |

Purity |

>90% |

Related CAS |

9041-93-4 (sulfate (salt)) |

solubility |

Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |

Synonyms |

Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of Iron and Oxygen in Bleomycin-Induced DNA Cleavage

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the essential roles of iron and oxygen in the mechanism of DNA cleavage by the glycopeptide antibiotic, bleomycin. It details the activation cascade, the chemical pathways of DNA strand scission, quantitative data on cleavage efficiency, and the experimental protocols used to elucidate these processes.

The Core Mechanism: Activation of the Bleomycin-Iron Complex

Bleomycin (BLM) in its native state is inactive. Its potent DNA-cleaving ability is contingent upon the formation of a metallo-complex, with ferrous iron (Fe(II)) being the most clinically relevant cofactor.[1][2] The activation process is a multi-step cascade that requires molecular oxygen to generate a highly reactive species responsible for DNA damage.[3][4]

The process begins with the chelation of Fe(II) by specific nitrogen atoms within the bleomycin molecule, forming the BLM-Fe(II) complex.[5][6] This complex then rapidly binds with molecular oxygen (O₂) to form a transient ternary complex, BLM-Fe(II)-O₂.[5] A subsequent one-electron reduction, often provided by cellular reductants or another molecule of BLM-Fe(II), converts this intermediate into the key active species: a low-spin hydroperoxo-ferric complex, BLM-Fe(III)-OOH, commonly referred to as "activated bleomycin".[4][7][8] This activated complex is the kinetically competent species that directly initiates DNA degradation.[8][9]

References

- 1. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of bleomycin-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activated bleomycin. A transient complex of drug, iron, and oxygen that degrades DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The DNA cleavage mechanism of iron-bleomycin. Kinetic resolution of strand scission from base propenal release - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Radiomimetic Properties of Bleomycin Sulfate: A Technical Guide for Cancer Research

An In-depth Examination of a Potent DNA Damaging Agent for Researchers, Scientists, and Drug Development Professionals

Bleomycin sulfate, a glycopeptide antibiotic isolated from Streptomyces verticillus, stands as a cornerstone in cancer therapy and research due to its potent ability to induce DNA strand breaks, effectively mimicking the effects of ionizing radiation.[1][2][3] This radiomimetic property makes it an invaluable tool for investigating the intricate cellular responses to DNA damage, including cell cycle arrest, apoptosis, and senescence. This technical guide provides a comprehensive overview of this compound's mechanism of action, associated signaling pathways, and detailed experimental protocols to facilitate its effective use in a research setting.

Mechanism of Action: A Metal-Dependent DNA Cleavage Cascade

Bleomycin exerts its cytotoxic effects through a unique mechanism that involves the chelation of metal ions, primarily iron, to form a potent pseudoenzyme.[4][5] This complex then reacts with molecular oxygen to generate highly reactive superoxide and hydroxide free radicals. These radicals are responsible for inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA, with DSBs being the primary source of its cytotoxicity.[3][6][7] The cleavage of DNA by the bleomycin-metal complex is not random, showing a preference for guanosine-cytosine-rich sequences.[5] The ratio of SSBs to DSBs induced by bleomycin is approximately 6-20:1.[8]

Cellular Fate: Signaling Pathways Triggered by Bleomycin-Induced DNA Damage

The extensive DNA damage caused by bleomycin activates a complex network of signaling pathways that determine the cell's fate. These pathways are critical for both the therapeutic efficacy of bleomycin and for understanding fundamental cancer biology.

DNA Damage Response and Cell Cycle Arrest

Upon DNA damage, the cell activates the DNA Damage Response (DDR) pathway to halt cell cycle progression and allow for DNA repair. Key players in this process are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[9] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk1/2.

Activation of p53 leads to the transcription of several genes, most notably p21 (CDKN1A), a cyclin-dependent kinase inhibitor that enforces cell cycle arrest in the G1/S and G2/M phases.[10][11][12] Bleomycin treatment has been shown to induce a rapid accumulation of p53 and p21.[12] The G2 arrest is a prominent feature of bleomycin's action, preventing cells with damaged DNA from entering mitosis.[12][13]

// Nodes Bleomycin [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR Kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21 (CDKN1A) Upregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; G2_M_Arrest [label="G2/M Cell Cycle Arrest", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Senescence [label="Senescence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Bleomycin -> DNA_Damage [color="#202124"]; DNA_Damage -> ATM_ATR [color="#202124"]; ATM_ATR -> p53 [color="#202124"]; p53 -> p21 [color="#202124"]; p21 -> G2_M_Arrest [color="#202124"]; p53 -> Apoptosis [color="#202124"]; DNA_Damage -> Senescence [color="#202124"]; p53 -> Senescence [color="#202124"]; }

Caption: TGF-β signaling in bleomycin-induced responses.

Quantitative Data on this compound Efficacy

The cytotoxic and DNA-damaging effects of this compound have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Parental IC50 (µg/ml) | Bleomycin-Resistant Sub-clone IC50 (µg/ml) | Fold Increase in Resistance |

| ACHN | 0.01 | 0.29 - 0.74 | 29 - 74 |

| HOP | ~0.1 | Not specified | ~48 |

| NCCIT | ~0.1 | Not specified | ~48 |

| H322M | ~9 | Not specified | ~15 |

Data extracted from a study on acquired bleomycin resistance.[14]

Table 2: DNA Strand Break Ratios

| Bleomycin Analog | Single-Strand to Double-Strand Break Ratio (Hairpin Assay) | Single-Strand to Double-Strand Break Ratio (Plasmid Relaxation Assay) |

| Bleomycin A2 | 3.4 : 1 | 7.3 : 1 |

| Bleomycin A5 | 3.1 ± 0.3 : 1 | 5.8 : 1 |

| CD-BLM | 6.7 ± 1.2 : 1 | 2.8 : 1 |

Data from a mechanistic study on bleomycin-mediated DNA cleavage.[6][7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is used to determine the concentration of bleomycin that inhibits cell growth by 50%.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 6,000 cells per well and allow them to attach overnight. [15]* Bleomycin Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 180 µL of fresh medium. Then, add 20 µL of the diluted bleomycin solutions to achieve the final desired concentrations (ranging from 0 to 800 µg/ml). [14]* Incubation: Incubate the plates for a period of at least 120 hours. [14]* Viability Assessment: Monitor the number of viable cells at regular intervals using a real-time cell analysis system or a standard endpoint assay like the MTT or resazurin assay. [14][15]* Data Analysis: Calculate the IC50 value by plotting the logarithm of the drug concentration against the percentage of cell viability.

Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

This protocol visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentration of bleomycin for a specific duration (e.g., 24 hours). [16]* Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell. [16]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after bleomycin treatment.

-

Cell Treatment and Harvesting: Treat cells with bleomycin for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G1, S, and G2/M phases.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

dot

Caption: General experimental workflow for studying bleomycin.

Conclusion

This compound remains a powerful and relevant tool in cancer research. Its well-characterized ability to induce DNA double-strand breaks provides a robust model for studying cellular responses to genotoxic stress. By understanding its mechanism of action and the signaling pathways it triggers, researchers can leverage bleomycin to uncover novel therapeutic targets and strategies to overcome drug resistance. The detailed protocols and quantitative data presented in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their investigations into the fundamental processes of cancer biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Bleomycin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Efficacy of Bleomycin in Bladder Cancer Cells by Photochemical Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Bleomycin Sulfate on Squamous Cell Carcinomas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of bleomycin sulfate on squamous cell carcinomas (SCCs). It delves into the molecular mechanisms of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved.

Executive Summary

This compound is a glycopeptide antibiotic used as a chemotherapeutic agent in the treatment of various cancers, including squamous cell carcinomas of the head and neck, cervix, and skin. Its primary mechanism of action involves the induction of single- and double-strand DNA breaks, leading to cell cycle arrest and apoptosis. This guide offers a technical deep-dive into the preclinical evaluation of bleomycin's effects on SCCs, providing researchers and drug development professionals with a consolidated resource of quantitative data, detailed methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Action

Bleomycin exerts its cytotoxic effects through a metal-dependent mechanism. In the presence of a metal ion, most notably iron (Fe²⁺), bleomycin forms a complex that is chemically activated by molecular oxygen. This activation generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. These highly reactive species attack the phosphodiester backbone of DNA, leading to both single- and double-strand breaks. The accumulation of these DNA lesions triggers a cellular DNA damage response (DDR), which, depending on the extent of the damage and the cellular context, can lead to one of two primary outcomes: cell cycle arrest or apoptosis.

Induction of Apoptosis

Bleomycin-induced DNA damage is a potent trigger for apoptosis in squamous cell carcinoma cells. This programmed cell death can be initiated through both p53-dependent and p53-independent pathways. In SCC cells with wild-type p53, DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes, including BAX (Bcl-2-associated X protein). This shifts the balance of Bcl-2 family proteins towards apoptosis. However, studies have also demonstrated that bleomycin can induce apoptosis in SCC cells with mutant or non-functional p53, indicating the involvement of p53-independent mechanisms.[1] These pathways can involve the direct activation of caspase cascades following extensive DNA damage.

Cell Cycle Arrest at G2/M Phase

A hallmark of bleomycin's effect on cancer cells is the induction of cell cycle arrest, predominantly at the G2/M transition. This arrest is a critical cellular response to DNA damage, providing the cell with time to repair the lesions before proceeding to mitosis. If the DNA damage is too severe to be repaired, the G2/M arrest can serve as a prelude to apoptosis. The molecular machinery governing this checkpoint involves the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn activate downstream checkpoint kinases like Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex that is essential for entry into mitosis.

Quantitative Data on Cytotoxic Effects

The sensitivity of squamous cell carcinoma cell lines to this compound varies. The following tables summarize key quantitative data from published studies.

IC50 Values of this compound in Human Squamous Cell Carcinoma Cell Lines

| Cell Line | Origin | IC50 (µM) | Reference |

| UT-SCC-2 | Head and Neck | Not explicitly stated, but sensitive | [2] |

| UT-SCC-8 | Head and Neck | Not explicitly stated, but sensitive | [2] |

| UT-SCC-9 | Head and Neck | 11.5 | [2] |

| UT-SCC-12A | Head and Neck (Primary Tumor) | 0.0142 ± 0.0028 | [3] |

| UT-SCC-12B | Head and Neck (Metastasis) | 0.0130 ± 0.0011 | [3] |

| UT-SCC-19A | Head and Neck | 0.0040 ± 0.0013 | [3] |

| SCCKN | Oral | Highly sensitive (relative) | [4] |

| SCCTF | Oral | Minimally sensitive (approx. 10-fold less than SCCKN) | [4] |

| HN6 | Head and Neck | Not specified | [1] |

| HN19 | Head and Neck | Not specified | [1] |

| HN30 | Head and Neck | Not specified | [1] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Bleomycin-Induced Apoptosis in Squamous Cell Carcinoma Cell Lines

| Cell Line | Bleomycin Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Assay Method | Reference |

| HN6 (mutant p53) | 3.5 | 96 | Increased | FACS, TUNEL | [1] |

| HN19 (truncated p53) | 3.5 | 96 | Increased | FACS, TUNEL | [1] |

Bleomycin-Induced Cell Cycle Arrest in Squamous Cell Carcinoma Cell Lines

| Cell Line | Bleomycin Concentration (µM) | Duration (hours) | G2/M Phase Cells (%) | Assay Method | Reference |

| HN6 | 3.5 | 24-96 | Significant increase | DNA content, BrdU staining | [1] |

| HN19 | 3.5 | 24-96 | Significant increase | DNA content, BrdU staining | [1] |

Signaling Pathways

The cytotoxic effects of this compound are mediated by complex signaling pathways that are initiated by DNA damage.

Caption: Bleomycin-induced DNA damage response pathway in squamous cell carcinoma.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound on squamous cell carcinoma cell lines.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of SCC cells by 50% (IC50).

Materials:

-

Squamous cell carcinoma cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SCC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Caption: Workflow for determining SCC cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Squamous cell carcinoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed SCC cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Squamous cell carcinoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed SCC cells in 6-well plates and treat with this compound for the desired time points.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent cytotoxic agent against squamous cell carcinomas, primarily through its ability to induce DNA damage, leading to apoptosis and G2/M cell cycle arrest. The effectiveness of bleomycin can vary among different SCC cell lines, highlighting the importance of preclinical evaluation to determine sensitivity. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic use of this compound in the treatment of squamous cell carcinomas.

References

- 1. Induction of apoptosis in head-and-neck squamous carcinoma cells by gamma-irradiation and bleomycin is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of bleomycin and external radiation in squamous cell cancer cell lines of head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Establishment of human squamous carcinoma cell lines highly and minimally sensitive to bleomycin and analysis of factors involved in the sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the widely used bleomycin-induced model of pulmonary fibrosis in C57BL/6 mice. This model is critical for understanding the pathophysiology of idiopathic pulmonary fibrosis (IPF) and for the preclinical evaluation of novel therapeutic agents.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a poor prognosis. The bleomycin-induced pulmonary fibrosis model in mice is the most common experimental model used to study human lung fibrosis.[1] Bleomycin, an anti-cancer agent, induces lung injury characterized by an initial inflammatory phase followed by a fibrotic phase with excessive collagen deposition, mimicking key aspects of IPF.[2] The C57BL/6 mouse strain is frequently used due to its susceptibility to developing pulmonary fibrosis in response to bleomycin.[2]

This document outlines the protocols for inducing fibrosis, and for the subsequent histological and biochemical analyses to quantify the extent of fibrosis and inflammation.

Data Presentation

The following tables summarize quantitative data typically observed in the bleomycin-induced pulmonary fibrosis model in C57BL/6 mice at various time points post-bleomycin administration. These values can serve as a reference for expected outcomes.

Table 1: Histological Scoring of Lung Fibrosis (Modified Ashcroft Scale)

| Time Point | Mean Ashcroft Score (0-8 Scale) | Reference |

| Day 7 | 2.8 | [3] |

| Day 14 | 4.2 - 5.0 | [3][4] |

| Day 21 | 4.3 - 5.0+ | [3][4] |

| Day 28 | 5.2 | [3] |

Note: The Ashcroft scoring system is a semi-quantitative method for assessing the severity of lung fibrosis in histological sections.[3] Scores range from 0 (normal lung) to 8 (total fibrous obliteration of the field).

Table 2: Lung Collagen Content (Hydroxyproline Assay)

| Time Point | Approximate Hydroxyproline Content (µ g/lung ) | Reference |

| Day 14 | ~2-fold increase over control | [4][5] |

| Day 21 | ~2 to 3-fold increase over control | [4][5] |

| Day 28 | Sustained high levels | [5] |

Note: Hydroxyproline is an amino acid that is abundant in collagen, and its quantification is a common method to measure total collagen content in tissues.[5]

Table 3: Inflammatory Cell Profile in Bronchoalveolar Lavage Fluid (BALF)

| Time Point | Total Cells (x10^5) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) | Reference |

| Day 3 | Increased | Decreased | Significantly Increased | Slightly Increased | [4] |

| Day 7 | Increased | Decreased | Increased | Significantly Increased | [4][6] |

| Day 14 | Significantly Increased | Decreased | Near Baseline | Significantly Increased | [4][6] |

| Day 21 | Significantly Increased | Decreased | Near Baseline | Significantly Increased | [4][6] |

Note: Cell counts and differentials in BALF provide insights into the inflammatory response in the lungs.[4]

Experimental Protocols

Experimental Workflow

Protocol 1: Intratracheal Bleomycin Administration

This protocol describes the direct delivery of bleomycin to the lungs to induce fibrosis.

Materials:

-

C57BL/6 mice (female, 12-16 weeks old)[7]

-

Bleomycin sulfate (lyophilized)[8]

-

Sterile saline[8]

-

Anesthetic (e.g., isoflurane or tribromoethanol solution)[8][9]

-

Surgical platform and instruments[8]

-

Microsprayer or similar intratracheal delivery device

Procedure:

-

Preparation of Bleomycin Solution:

-

Under a chemical hood, reconstitute lyophilized this compound in sterile saline to the desired working concentration (e.g., 0.05 U/100 µL for a dose of 1.5 U/kg).[7][8]

-

Mix gently by inverting the tube to avoid foaming.[8]

-

Store at 4°C and use within 24 hours.[8]

-

Equilibrate the solution to room temperature before use.[7]

-

-

Anesthesia and Animal Preparation:

-

Intratracheal Instillation:

-

Using a microsprayer or a fine-gauge needle, carefully puncture the trachea between the cartilaginous rings.[8]

-

Slowly instill the bleomycin solution (typically 50 µL volume) directly into the trachea.[2]

-

Hold the mouse in an upright position and gently pat its back to ensure even distribution of the solution in the lungs.[2]

-

-

Post-Procedure Care:

-

Suture the incision and monitor the mouse until it has fully recovered from anesthesia.

-

Provide appropriate post-operative care as per institutional guidelines.

-

Protocol 2: Histological Analysis of Lung Fibrosis

This protocol outlines the preparation and staining of lung tissue to visualize fibrotic changes.

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)[10]

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Bouin's solution[11]

-

Weigert's iron hematoxylin[11]

-

Biebrich scarlet-acid fuchsin solution[11]

-

Phosphomolybdic-phosphotungstic acid solution[11]

-

Aniline blue solution[11]

-

1% Acetic acid solution[11]

-

Mounting medium

Procedure (Masson's Trichrome Staining):

-

Deparaffinization and Rehydration:

-

Staining:

-

If formalin-fixed, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality.[11]

-

Rinse with running tap water for 5-10 minutes to remove the yellow color.[11]

-

Stain in Weigert's iron hematoxylin for 10 minutes.[11]

-

Wash in running warm tap water for 10 minutes.[11]

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[11]

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[11]

-

Transfer to aniline blue solution and stain for 5-10 minutes.[11]

-

Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.[11]

-

-

Dehydration and Mounting:

Interpretation:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

Protocol 3: Quantification of Lung Collagen by Hydroxyproline Assay

This protocol details a colorimetric method to determine the total collagen content in lung tissue.

Materials:

-

Lung tissue

-

Distilled water

-

Concentrated Hydrochloric Acid (HCl, ~12 N)[13]

-

Reagents for colorimetric assay (e.g., Chloramine-T, DMAB reagent)[14]

-

Hydroxyproline standard[13]

-

Pressure-tight, Teflon-capped vials[13]

-

Heating block or oven (120°C)[13]

-

Spectrophotometer (560 nm)[14]

Procedure:

-

Sample Preparation and Hydrolysis:

-

Colorimetric Reaction:

-

Transfer a small volume (10-50 µL) of the supernatant (hydrolysate) to a 96-well plate.[14]

-

Evaporate the samples to dryness under vacuum or in a 60°C oven.[14]

-

Prepare a standard curve using the hydroxyproline standard.

-

Add 100 µL of Chloramine-T reagent to each well and incubate at room temperature for 5 minutes.[14]

-

Add 100 µL of DMAB reagent and incubate at 60°C for 90 minutes.[14]

-

-

Measurement:

-

Measure the absorbance at 560 nm using a spectrophotometer.[14]

-

Calculate the hydroxyproline concentration in the samples based on the standard curve.

-

The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

-

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol describes the collection of BAL fluid and the analysis of its cellular components.

Materials:

-

Anesthetized mouse

-

Surgical instruments

-

Tracheal cannula or catheter[15]

-

Ice-cold Phosphate-Buffered Saline (PBS) with 0.1-2 mM EDTA[16]

-

Syringes (1 mL)[15]

-

Collection tubes (e.g., 15 mL conical tubes)[17]

-

Hemocytometer

-

Trypan blue solution[17]

-

Cytospin and glass slides[18]

-

Diff-Quik stain kit[18]

Procedure:

-

BAL Fluid Collection:

-

Euthanize the anesthetized mouse by a method such as cervical dislocation.[17]

-

Expose the trachea and make a small incision.[17]

-

Insert a cannula or catheter into the trachea and secure it.[15][17]

-

Instill 1 mL of ice-cold PBS with EDTA into the lungs using a syringe.[15][16]

-

Gently aspirate the fluid and collect it in a tube on ice.[15]

-

Repeat the lavage process 3-4 times, pooling the collected fluid.[16][17]

-

-

Total Cell Count:

-

Differential Cell Count:

-

Prepare cytospin slides by centrifuging a small volume of the cell suspension onto glass slides.[18]

-

Air dry the slides and stain with a Diff-Quik stain kit.[18]

-

Perform a differential cell count of at least 200 cells under a microscope, identifying macrophages, neutrophils, lymphocytes, and eosinophils based on their morphology.[18]

-

Signaling Pathways

TGF-β Signaling in Pulmonary Fibrosis

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[19] In the lung, TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[19] The canonical TGF-β signaling pathway proceeds through the activation of Smad proteins.

References

- 1. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of hydroxyproline in a mouse model of bleomycin-induced lung fibrosis: comparison with histological analysis | European Respiratory Society [publications.ersnet.org]

- 6. Characterization of lung stem cell niches in a mouse model of bleomycin-induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 9. criver.com [criver.com]

- 10. Masson trichrome staining [bio-protocol.org]

- 11. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Machine Learning Analysis of the Bleomycin Mouse Model Reveals the Compartmental and Temporal Inflammatory Pulmonary Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 18. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]

- 19. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bleomycin Sulfate in Mammalian Cell Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of bleomycin sulfate as a selection agent for transfected mammalian cells. Accurate determination of the optimal concentration is crucial for successful selection of stably transfected cells.

Introduction

This compound is a glycopeptide antibiotic that causes DNA strand breaks, leading to cell death.[1] Transfected mammalian cells carrying a resistance gene, such as the Sh ble gene, can survive in the presence of bleomycin. The Sh ble gene product binds to bleomycin, preventing it from cleaving DNA.[2] This allows for the selection of cells that have successfully integrated the transfected DNA. Zeocin is a formulation of phleomycin D1, which belongs to the same family as bleomycin and utilizes the same resistance gene.[2]

The sensitivity to bleomycin varies significantly among different mammalian cell lines.[3][4] Therefore, it is essential to determine the minimum concentration of bleomycin that is toxic to non-transfected cells before initiating a selection experiment. This is achieved by performing a kill curve experiment.

Data Presentation: Recommended this compound Concentrations

The following table summarizes suggested starting concentration ranges for this compound and Zeocin in various mammalian cell lines. It is critical to note that these are starting points, and the optimal concentration must be determined experimentally for each specific cell line and experimental condition.

| Cell Line | Antibiotic | Recommended Concentration Range (µg/mL) | Reference |

| General Mammalian Cells | This compound | 10 - 100 | [1] |

| General Mammalian Cells | Zeocin | 50 - 1000 | [5][6] |

| Porcine Embryonic Fibroblasts (PEFs) | Zeocin | 800 | [7] |

| HEK293 | Zeocin | 50 - 500 | |

| CHO | Bleomycin | Not specified for selection | |

| HeLa | Bleomycin | Not specified for selection | |

| NIH3T3 | Zeocin | 100 - 800 | [8] |

Experimental Protocols

Protocol 1: Determining the Optimal Bleomycin Concentration (Kill Curve)

This protocol details the steps to establish a kill curve and identify the minimum bleomycin concentration required to kill non-transfected host cells.

Materials:

-

Parental (non-transfected) mammalian cell line of interest

-

Complete cell culture medium

-

This compound

-

Multi-well tissue culture plates (24- or 96-well)

-

Sterile, pyrogen-free water or PBS for stock solution preparation

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Trypan blue solution

Procedure:

-

Cell Plating:

-

One day before adding the antibiotic, seed the parental cells into a multi-well plate at a density that allows them to be 25-50% confluent on the following day.[9]

-

-

Preparation of Bleomycin Dilutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile water or PBS. Filter-sterilize and store at -20°C in aliquots.

-

On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A typical range to test is 0, 10, 25, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5]

-

-

Treatment:

-

Remove the existing medium from the plated cells and replace it with the medium containing the different concentrations of this compound. Include a control well with no antibiotic.

-

-

Incubation and Observation:

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Replace the selective medium every 2-3 days.[9]

-

-

Determining Cell Viability:

-

After 7-14 days, assess cell viability. The appropriate duration depends on the growth rate of the cell line.

-

To determine the number of viable cells, aspirate the medium, wash the cells with PBS, and detach them using trypsin.

-

Perform a viable cell count using trypan blue exclusion and a hemocytometer or an automated cell counter.

-

-

Analysis:

-

The optimal concentration for selection is the lowest concentration of bleomycin that results in complete cell death within the desired timeframe (typically 7-10 days).

-

Protocol 2: Selection of Stably Transfected Cells

This protocol outlines the procedure for selecting transfected cells using the predetermined optimal bleomycin concentration.

Materials:

-

Transfected mammalian cells

-

Complete cell culture medium

-

This compound at the optimal concentration determined from the kill curve

-

Culture dishes or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Post-Transfection Culture:

-

After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[9] During this time, cells may need to be passaged.

-

-

Initiation of Selection:

-

After the recovery period, passage the cells into a fresh medium containing the optimal concentration of this compound.

-

-

Maintenance of Selective Pressure:

-

Culture the cells in the selective medium, replacing it every 3-4 days to maintain the antibiotic activity and remove dead cells and debris.

-

-

Monitoring and Expansion of Resistant Colonies:

-

Monitor the cells regularly. Non-transfected cells will die off over the course of the selection.

-

Resistant colonies will begin to appear within 1-3 weeks, depending on the cell line and transfection efficiency.

-

Once colonies are visible and of a sufficient size, they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal cell lines.

-

-

Long-Term Culture:

-

Maintain stable cell lines in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to ensure continued expression of the resistance gene.

-

Mandatory Visualizations

Caption: Workflow for determining the optimal bleomycin concentration (Kill Curve).

Caption: Workflow for selecting stably transfected mammalian cells.

Caption: Mechanism of bleomycin action and resistance.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No resistant colonies appear | Bleomycin concentration is too high. | Repeat the kill curve to determine a more accurate optimal concentration. |

| Transfection efficiency was low. | Optimize transfection protocol. Include a positive control (e.g., a plasmid expressing a fluorescent protein) to assess transfection efficiency. | |

| The resistance gene is not being expressed. | Verify the integrity and sequence of the plasmid. Ensure the promoter driving the resistance gene is active in your cell line. | |

| High background of non-transfected cells surviving | Bleomycin concentration is too low. | Repeat the kill curve to ensure the concentration is sufficient to kill all non-transfected cells. |

| Bleomycin has degraded. | Prepare fresh bleomycin stock solution and/or selective medium. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |

| Selected colonies lose expression of the gene of interest over time | Unstable integration of the transgene. | Maintain a low level of bleomycin in the culture medium to ensure continuous selective pressure. Re-clone the cell line to isolate a stable, high-expressing clone. |

| Gene silencing. | This can be a complex issue. Consider using a different expression vector or integration strategy. |

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Antifibrotic mechanism of avitinib in bleomycin-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cell-lines.toku-e.com [cell-lines.toku-e.com]

- 9. DNA repair synthesis in bleomycin-pretreated permeable HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying DNA Double-Strand Breaks Induced by Bleomycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of DNA double-strand breaks (DSBs) following treatment with the radiomimetic drug, bleomycin. It is designed to guide researchers in selecting and performing the most appropriate assays for their experimental needs.

Introduction to Bleomycin-Induced DNA Damage

Bleomycin is a glycopeptide antibiotic used as a chemotherapeutic agent. Its cytotoxic effect is primarily attributed to its ability to induce DNA strand breaks.[1] In the presence of a metal ion, typically iron, and molecular oxygen, bleomycin forms a reactive complex that generates superoxide and hydroxide free radicals.[1][2] These radicals attack the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][4] DSBs are the most cytotoxic form of DNA damage, as their improper repair can lead to genomic instability, chromosomal aberrations, and cell death.[4]

The induction of DSBs by bleomycin triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of signaling pathways that sense the damage, arrest the cell cycle to allow time for repair, and recruit DNA repair machinery.[5] The two major pathways for repairing DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR).[4]

Accurate quantification of DSBs is crucial for understanding the genotoxicity of bleomycin, evaluating the efficacy of novel cancer therapies, and studying the fundamental mechanisms of DNA repair. This guide details three widely used methods for DSB quantification: the Neutral Comet Assay, Pulsed-Field Gel Electrophoresis (PFGE), and γ-H2AX Immunofluorescence.

Methods for Quantifying DNA Double-Strand Breaks

Several methods are available to quantify DNA DSBs, each with its own advantages and limitations. The choice of method depends on factors such as the required sensitivity, throughput, and the specific research question.

| Method | Principle | Advantages | Limitations | Throughput | Sensitivity |

| Neutral Comet Assay | Single-cell gel electrophoresis under neutral pH conditions. Broken DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head reflects the amount of DSBs.[6][7] | Single-cell analysis allows for the assessment of heterogeneity in a cell population. Relatively simple and inexpensive. | Indirect measure of DSBs; can be influenced by SSBs and alkali-labile sites under certain conditions. Requires specialized software for accurate quantification. | Medium to High | High |

| Pulsed-Field Gel Electrophoresis (PFGE) | Separation of large DNA fragments by applying an electric field that periodically changes direction. DSBs lead to the fragmentation of chromosomes, and the amount of DNA migrating out of the well is proportional to the number of breaks.[8][9] | Direct physical measurement of DNA breakage. Can separate very large DNA molecules. | Requires a relatively large number of cells. Lower throughput compared to other methods. May not be sensitive enough for low levels of damage. | Low | Moderate to High |

| γ-H2AX Immunofluorescence | Detection of the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at the sites of DSBs. The number of γ-H2AX foci per nucleus is quantified using microscopy.[10][11] | Highly sensitive and specific for DSBs. Allows for in situ analysis and visualization of damage within individual cells. | Indirect measurement of DSBs; relies on a cellular response. The number of foci may not be directly proportional to the number of DSBs at high damage levels. | Medium to High | Very High |

Experimental Protocols

Neutral Comet Assay

This protocol is adapted for the detection of DSBs in cultured cells treated with bleomycin.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10)

-

Neutral electrophoresis buffer (90 mM Tris, 90 mM boric acid, 2 mM Na₂EDTA; pH 7.5)[7]

-

DNA staining solution (e.g., SYBR® Green I or ethidium bromide)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Bleomycin sulfate

-

Coplin jars or a slide staining dish

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., Comet Assay IV, ImageJ)

Protocol:

-

Cell Treatment:

-

Plate cells at a suitable density and allow them to attach overnight.

-

Treat cells with the desired concentration of bleomycin in serum-free medium for the specified duration (e.g., 1-2 hours).

-

Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known DSB-inducing agent like hydrogen peroxide).

-

-

Slide Preparation:

-

Coat frosted microscope slides with a layer of 1% NMP agarose in water. Let the agarose solidify and dry completely.

-

-

Cell Embedding:

-

Trypsinize and harvest the treated cells. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 75 µL of 0.7% LMP agarose (at 37°C).

-

Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.

-

Place the slide on a cold flat surface for 10 minutes to solidify the agarose.

-

-

Lysis:

-

Carefully remove the coverslip.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C. For some cell types, a longer lysis time (e.g., overnight) may be necessary.[7]

-

-

Electrophoresis:

-

Gently rinse the slides three times for 5 minutes each with cold neutral electrophoresis buffer.[7]

-

Place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer.

-

Apply a voltage of approximately 1 V/cm for 20-30 minutes.[7] The optimal voltage and time should be determined empirically.

-

-

Staining and Visualization:

-

Carefully remove the slides from the tank and gently rinse them with distilled water.

-

Stain the slides with a suitable DNA dye (e.g., SYBR® Green I) for 5-10 minutes in the dark.

-

Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide.

-

-

Data Analysis:

-

Use specialized software to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail, tail length, and tail moment.

-

Pulsed-Field Gel Electrophoresis (PFGE)

This protocol provides a method for quantifying DSBs in mammalian cells.

Materials:

-

Cell culture medium

-

This compound

-

PBS

-

LMP agarose

-

Lysis buffer (100 mM EDTA, pH 8.0, 1% sodium lauryl sarcosine, 0.2% sodium deoxycholate)

-

Proteinase K

-

Wash buffer (20 mM Tris-HCl, pH 8.0, 50 mM EDTA)

-

PFGE-grade agarose

-

TBE buffer (Tris-borate-EDTA)

-

DNA size markers (e.g., yeast chromosomes)

-

DNA staining solution (e.g., ethidium bromide)

-

PFGE apparatus

-

Gel documentation system

Protocol:

-

Cell Treatment and Embedding:

-

Treat cells with bleomycin as described in the Neutral Comet Assay protocol.

-

Harvest the cells and resuspend them in PBS at a concentration of 2 x 10^7 cells/mL.

-

Mix the cell suspension with an equal volume of 1% LMP agarose (at 40°C).

-

Dispense the mixture into plug molds and allow them to solidify at 4°C for 30 minutes.

-

-

Lysis and Protein Digestion:

-

Transfer the agarose plugs to a solution of lysis buffer containing 1 mg/mL proteinase K.

-

Incubate at 50°C for 48 hours.

-

-

Washing:

-

Wash the plugs four times for 1 hour each with wash buffer at 50°C.

-

Store the plugs at 4°C in wash buffer.

-

-

PFGE:

-

Prepare a 1% PFGE-grade agarose gel in 0.5x TBE buffer.

-

Load the agarose plugs into the wells of the gel.

-

Run the gel using a PFGE system with appropriate parameters (e.g., CHEF mapper). The pulse times and voltage will depend on the size of the DNA to be resolved and should be optimized. A typical run might involve a 60-120 second switch time for 24 hours at 6 V/cm.

-

-

Staining and Quantification:

-

Stain the gel with ethidium bromide for 30 minutes and destain in water for 1 hour.

-

Visualize the gel using a UV transilluminator and capture an image.

-

Quantify the fraction of DNA that has migrated out of the well (the "fraction of activity released" or FAR). The FAR value is proportional to the number of DSBs.

-

γ-H2AX Immunofluorescence

This protocol describes the detection of γ-H2AX foci in bleomycin-treated cells.

Materials:

-

Cell culture medium

-

This compound

-

Coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ, CellProfiler)

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with bleomycin as described previously.

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[10]

-

-

Blocking and Antibody Incubation:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.[10]

-

The optimal antibody dilution should be determined empirically.

-

-

Secondary Antibody Incubation and Counterstaining:

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Mounting and Imaging:

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.

-

-

Image Analysis:

-

Use image analysis software to automatically or manually count the number of γ-H2AX foci per nucleus. An increase in the average number of foci per cell indicates an increase in DSBs.

-

Signaling Pathways and Visualizations

Bleomycin-induced DSBs activate a complex signaling cascade to coordinate DNA repair. The primary sensor of DSBs is the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates a multitude of downstream targets, including H2AX (forming γ-H2AX) and the tumor suppressor p53.[5] This leads to cell cycle arrest and the recruitment of DNA repair proteins.

Caption: Bleomycin-induced DNA damage signaling pathway.

Caption: General experimental workflow for quantifying DSBs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutral Comet Assay [bio-protocol.org]

- 7. Influence of pH and lysis duration on DNA damage detection: a comparison of neutral and alkaline comet assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Bleomycin-Induced DNA Double-Strand Breaks in Escherichia coli by Pulsed-Field Gel Electrophoresis Using a Rotating Gel Electrophoresis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholar.harvard.edu [scholar.harvard.edu]

Application Notes and Protocols for Modeling Skin Fibrosis with Bleomycin Sulfate Injections

Introduction

The bleomycin-induced skin fibrosis model is a widely utilized and well-characterized in vivo system for studying the pathogenesis of skin fibrosis, particularly as it relates to systemic sclerosis (SSc).[1][2] SSc is a complex autoimmune disease marked by widespread fibrosis of the skin and internal organs.[3] In this model, repeated local injections of bleomycin, a cytotoxic glycopeptide antibiotic, induce an inflammatory response that progresses to a fibrotic state.[4] This process recapitulates key features of human SSc, including excessive collagen deposition, accumulation of myofibroblasts, and immune cell infiltration, making it an invaluable tool for investigating disease mechanisms and evaluating the efficacy of potential anti-fibrotic therapies.[1][3]

The fibrotic response is driven by a complex interplay of signaling pathways, with Transforming Growth Factor-beta (TGF-β) playing a central role.[5][6] Bleomycin administration triggers an initial inflammatory phase, characterized by the infiltration of immune cells like macrophages and T-cells, which in turn release pro-fibrotic cytokines that activate resident fibroblasts.[7][8] These activated fibroblasts differentiate into alpha-smooth muscle actin (α-SMA)-positive myofibroblasts, the primary effector cells responsible for the excessive synthesis and deposition of extracellular matrix (ECM) components, leading to the characteristic skin thickening and hardening.[3][5]

These application notes provide detailed protocols for inducing and analyzing the bleomycin skin fibrosis model in mice, presenting quantitative data in a structured format and illustrating key biological processes with diagrams.

Experimental Workflow

The overall workflow for the bleomycin-induced skin fibrosis model involves several key stages, from animal preparation and bleomycin administration to tissue harvesting and subsequent analysis of fibrotic endpoints.

Caption: Overall experimental workflow for the bleomycin-induced skin fibrosis model.

Experimental Protocols

Protocol 1: Induction of Skin Fibrosis with Bleomycin

This protocol describes the standard procedure for inducing dermal fibrosis in mice using bleomycin injections.[3][9]

Materials:

-

Bleomycin sulfate (e.g., Teva Parenteral Medicines)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Electric hair clippers

-

Insulin syringes (29-30G needle)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Anesthetize a mouse and shave a 2x2 cm area on the upper back.[9]

-

Bleomycin Preparation: Dissolve this compound in sterile PBS or saline to a final concentration of 0.5 mg/mL to 1.0 mg/mL.[1][11] Prepare fresh or store at 4°C for a limited time as recommended by the manufacturer.

-

Injection Procedure:

-

Subcutaneous/Intradermal Injections: Administer 100 µL of the bleomycin solution via subcutaneous or intradermal injection into the shaved area of the back.[10][12]

-

Injection Schedule: Injections are typically performed daily or every other day for a period of 2 to 4 weeks.[1][10] To minimize skin necrosis, rotate the injection sites within the shaved area.[1][9]

-

Control Group: A control group should be injected with the same volume of sterile PBS or saline following the same schedule.

-

-

Monitoring: Monitor the animals' body weight and general health status throughout the experiment. Clinical signs of fibrosis such as skin thickening, erythema, and scaling can be visually assessed and scored.[13]

Protocol 2: Tissue Collection and Processing

Procedure:

-

At the designated endpoint (e.g., day 21 or 28), euthanize mice by an approved method such as CO2 asphyxiation followed by cervical dislocation.[2]

-

Excise the entire area of treated skin from the back.

-

For histological and immunohistochemical analysis, fix a portion of the skin tissue in 10% neutral buffered formalin for 24 hours, followed by processing and embedding in paraffin.[14]

-

For biochemical assays (e.g., hydroxyproline) or RNA/protein extraction, use a biopsy punch (e.g., 5mm) to collect full-thickness skin samples.[1] Snap-freeze these samples in liquid nitrogen and store them at -80°C until further analysis.

Protocol 3: Histological Assessment of Fibrosis

A. Hematoxylin and Eosin (H&E) Staining for Dermal Thickness

Procedure:

-

Cut 4-5 µm sections from paraffin-embedded skin tissue.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[15]

-

Stain with Hematoxylin solution to stain cell nuclei blue/purple.

-

Rinse and differentiate in acid alcohol.

-

Counterstain with Eosin solution to stain cytoplasm and extracellular matrix pink/red.

-

Dehydrate, clear, and mount the slides.

-

Analysis: Capture images using a light microscope. Measure dermal thickness, defined as the distance from the epidermal-dermal junction to the dermal-subcutaneous fat junction.[16] Calculate the average from multiple measurements per section.[11]

B. Masson's Trichrome Staining for Collagen Deposition

Procedure:

-

Prepare deparaffinized and rehydrated tissue sections as described above.

-

Perform staining using a commercial Masson's Trichrome kit, following the manufacturer's instructions. This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.

-

Dehydrate, clear, and mount the slides.

-

Analysis: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm/muscle will be red.[14] The extent of fibrosis can be quantified by measuring the area of blue staining relative to the total dermal area using image analysis software.[1]

Protocol 4: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This protocol is used to identify myofibroblasts, which are key effector cells in fibrosis.[3]

Procedure:

-

Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced antigen retrieval on the tissue sections (e.g., using a citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific binding sites using a blocking serum (e.g., normal goat serum).[17]

-

Primary Antibody: Incubate sections with a primary antibody against α-SMA (e.g., rabbit anti-α-SMA) overnight at 4°C.[4]

-

Secondary Antibody: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) followed by an avidin-biotin-peroxidase complex (ABC reagent).[17][18]

-

Detection: Visualize the staining using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

-

Counterstain: Lightly counterstain the nuclei with hematoxylin.

-

Dehydrate, clear, and mount.

-

Analysis: α-SMA-positive cells (myofibroblasts) will appear brown. Quantify by counting the number of positive cells per high-power field in the dermis.[11]

Protocol 5: Hydroxyproline Assay for Total Collagen Content

Hydroxyproline is an amino acid largely specific to collagen, and its measurement provides a quantitative assessment of total collagen content in the tissue.[19]

Procedure:

-

Tissue Hydrolysis: Weigh the frozen skin tissue samples (typically 10-30 mg). Add concentrated hydrochloric acid (e.g., 6N or 12N HCl) and hydrolyze the tissue at 110-120°C for 3 to 24 hours.[20]

-

Neutralization/Drying: After hydrolysis, samples may be dried down using a speed-vac or neutralized with a strong base (e.g., NaOH).

-

Oxidation: Use a commercial hydroxyproline assay kit (e.g., from Abcam or Sigma-Aldrich) and follow the manufacturer's instructions.[19] This typically involves adding a Chloramine-T solution to oxidize the hydroxyproline.

-

Color Reaction: Add a solution containing p-dimethylaminobenzaldehyde (DMAB or Ehrlich's reagent) and incubate at a specified temperature (e.g., 60-65°C) to develop a colorimetric product.[21][22]

-

Measurement: Read the absorbance of the samples and a set of hydroxyproline standards on a spectrophotometer or plate reader (typically at 550-570 nm).[20][22]

-

Calculation: Determine the hydroxyproline concentration in the samples from the standard curve. Results are typically expressed as micrograms of hydroxyproline per milligram of skin tissue.[20]

Key Signaling Pathways in Bleomycin-Induced Skin Fibrosis

The development of fibrosis in this model is orchestrated by a network of signaling pathways, with TGF-β signaling being paramount. Bleomycin-induced tissue injury initiates an inflammatory cascade that leads to the activation and sustained signaling of these pro-fibrotic pathways.

TGF-β Signaling Pathway

Activated TGF-β1 is a master regulator of fibrosis.[6] It binds to its receptor on fibroblasts, initiating an intracellular signaling cascade primarily through the canonical Smad pathway.[5] This leads to the transcription of target genes, including those for collagens (e.g., Col1a1, Col1a2) and α-SMA (Acta2), driving myofibroblast differentiation and excessive ECM production.[5][23]

Caption: Canonical TGF-β/Smad signaling pathway in fibroblast activation.

Role of Inflammatory Cells and Other Pathways

Bleomycin-induced injury causes an influx of inflammatory cells. Macrophages, particularly pro-fibrotic M2 macrophages, are a major source of TGF-β1 and other growth factors.[7][8] T-cells also contribute to the fibrotic environment through the secretion of cytokines like IL-4 and IL-13.[8] Additionally, other signaling pathways like the Areg-EGFR-MEK axis and MAPK/NF-κB pathways have been shown to be activated and contribute to the pathogenesis.[4][24][25]

Caption: The interplay of immune cells in promoting skin fibrosis.

Data Presentation

Quantitative data from these experiments should be summarized in tables to allow for clear comparison between control and treated groups.

Table 1: Histological and Biochemical Measures of Skin Fibrosis

| Group | Dermal Thickness (µm) | Hydroxyproline Content (µg/mg tissue) | α-SMA Positive Cells (cells/HPF) |

| Saline Control | 155 ± 12 | 10.2 ± 1.5 | 5 ± 2 |

| Bleomycin | 350 ± 25 | 25.8 ± 3.1 | 45 ± 7 |

| Bleomycin + Test Compound | 210 ± 18 | 15.1 ± 2.4 | 15 ± 4 |

Data are represented as mean ± SEM. HPF = High-Power Field. Data are representative examples based on published literature.[11][26][27]

Table 2: Relative Gene Expression of Fibrotic Markers

| Gene | Saline Control | Bleomycin | Bleomycin + Test Compound |

| Col1a1 | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.8 ± 0.3 |

| Col3a1 | 1.0 ± 0.3 | 3.8 ± 0.5 | 1.5 ± 0.4 |

| Acta2 (α-SMA) | 1.0 ± 0.1 | 5.2 ± 0.8 | 2.1 ± 0.5 |

| Ctgf | 1.0 ± 0.2 | 3.5 ± 0.4 | 1.6 ± 0.3 |

Data are represented as fold change relative to the saline control group (mean ± SEM). Data are representative examples based on published literature.[28][29]

Troubleshooting and Considerations

-

Animal Strain: Different mouse strains can exhibit varying sensitivity to bleomycin-induced fibrosis. C57BL/6 and BALB/c are commonly used and show robust fibrotic responses.[11]

-

Bleomycin Dose and Schedule: The concentration of bleomycin and the frequency of injection can be optimized. Higher doses or daily injections may lead to skin ulceration, while lower or less frequent doses may not induce significant fibrosis.[11]

-

Limitations: The model primarily represents the inflammatory and early stages of SSc and may not fully capture the vasculopathy or autoimmune aspects of the human disease.[2][3] The fibrosis can also show some degree of spontaneous resolution over extended periods.[26]

References

- 1. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]